(2,5-Dihydroxyphenyl)boronic acid
Overview
Description
(2,5-Dihydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its two hydroxyl groups positioned at the 2 and 5 positions on the phenyl ring, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2,5-Dihydroxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dihydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a borate ester or boronic anhydride.
Reduction: Reduction reactions can lead to the formation of boranes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Suzuki-Miyaura coupling typically employs palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(2,5-Dihydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dihydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with the target molecule, forming a cyclic boronate ester, which can be detected or used to inhibit enzyme activity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxyl groups at the 2 and 5 positions, resulting in different reactivity and applications.
3-Formylphenylboronic acid:
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group at a different position, affecting its reactivity.
Uniqueness: (2,5-Dihydroxyphenyl)boronic acid is unique due to the presence of two hydroxyl groups on the phenyl ring, which enhance its reactivity and versatility in various chemical reactions and applications. This structural feature distinguishes it from other boronic acids and makes it particularly valuable in specific research and industrial contexts .
Properties
IUPAC Name |
(2,5-dihydroxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCPNBLHJFAGFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294346 | |
Record name | B-(2,5-Dihydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238196-68-3 | |
Record name | B-(2,5-Dihydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1238196-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2,5-Dihydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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